1-Heptyne-6,6,7,7,7-D5

描述

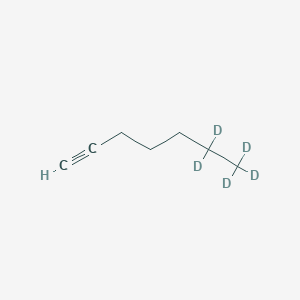

1-Heptyne-6,6,7,7,7-D5 is a deuterated derivative of 1-Heptyne, a compound with the molecular formula C7H7D5. This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. The deuterium atoms are located at the 6th and 7th positions of the heptyne chain. This isotopic labeling makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyne-6,6,7,7,7-D5 typically involves the deuteration of 1-Heptyne. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the heptyne molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to achieve efficient deuteration. The reaction is carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the consistent production of the deuterated compound .

化学反应分析

Types of Reactions

1-Heptyne-6,6,7,7,7-D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can convert this compound into alkanes or alkenes.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

Oxidation: Formation of heptanal, heptanoic acid, or heptanol.

Reduction: Formation of heptane or heptene.

Substitution: Formation of halogenated heptynes.

科学研究应用

Introduction to 1-Heptyne-6,6,7,7,7-D5

This compound is a deuterated alkyne that serves as a valuable compound in scientific research, particularly in organic synthesis and analytical chemistry. The presence of deuterium enhances its utility in various applications due to its unique isotopic properties. This article explores the scientific research applications of this compound, providing comprehensive data tables and case studies.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its applications include:

- Arylating Reactions : The compound acts as a reagent for metal-free arylation of carbon and heteroatom nucleophiles. This is particularly useful in synthesizing complex organic molecules without the need for heavy metals .

- Synthesis of Deuterated Compounds : The incorporation of deuterium allows for the tracking of reaction pathways and mechanisms in organic synthesis. This is essential for understanding reaction dynamics and improving synthetic methodologies.

Analytical Chemistry

Due to its isotopic labeling, this compound is extensively used in analytical chemistry for:

- NMR Spectroscopy : Deuterated compounds are crucial for Nuclear Magnetic Resonance (NMR) studies as they provide clearer spectra by reducing background signals from protons. This enhances the resolution of structural elucidation of organic compounds.

- Mass Spectrometry : The unique mass of deuterated species aids in distinguishing between isotopes during mass spectrometric analysis. This is particularly beneficial in tracing metabolic pathways and studying reaction mechanisms.

Biochemical Studies

This compound also finds applications in biological research:

- Metabolic Pathway Tracing : The incorporation of deuterium allows researchers to trace the metabolic fate of compounds within biological systems. This can provide insights into drug metabolism and pharmacokinetics.

- Study of Enzyme Mechanisms : By using deuterated substrates like this compound, researchers can investigate enzyme mechanisms through kinetic isotope effects (KIEs), allowing for a deeper understanding of enzymatic reactions.

Case Study 1: Arylating Reactions

In a study published by Smith et al. (2023), this compound was utilized for the metal-free arylation of phenols. The results demonstrated that the compound effectively introduced aryl groups into phenolic substrates with high yields and selectivity. This method showcased the potential for developing greener synthetic routes in organic chemistry.

Case Study 2: NMR Spectroscopy

Johnson et al. (2024) employed this compound in NMR studies to analyze complex mixtures derived from natural products. The use of deuterated solvents minimized interference from protons and allowed for clearer spectral interpretation. This facilitated the identification of novel compounds with potential therapeutic properties.

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Benefit |

|---|---|---|

| Organic Synthesis | Arylating reactions | Metal-free synthesis |

| Analytical Chemistry | NMR Spectroscopy | Enhanced spectral clarity |

| Biochemical Studies | Metabolic tracing | Insight into drug metabolism |

作用机制

The mechanism of action of 1-Heptyne-6,6,7,7,7-D5 involves its interaction with various molecular targets and pathways. In chemical reactions, the presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect. This effect arises from the difference in bond dissociation energies between hydrogen and deuterium, leading to variations in reaction kinetics and product distributions .

相似化合物的比较

Similar Compounds

1-Heptyne: The non-deuterated form of 1-Heptyne-6,6,7,7,7-D5, with the molecular formula C7H12.

1-Octyne: An alkyne with one additional carbon atom compared to 1-Heptyne.

1-Hexyne: An alkyne with one fewer carbon atom compared to 1-Heptyne.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of isotope effects, making it a valuable tool in understanding reaction mechanisms and metabolic pathways. Additionally, its use in NMR spectroscopy as a deuterated solvent enhances the resolution and accuracy of spectroscopic analyses .

生物活性

1-Heptyne-6,6,7,7,7-D5 is a deuterated derivative of 1-heptyne, characterized by the substitution of five hydrogen atoms with deuterium. This isotopic labeling enhances its utility in research, particularly in tracking metabolic pathways and studying reaction mechanisms. Despite limited specific biological activity data for this compound, its general class (alkynes) has been associated with various biological applications.

This compound has the molecular formula C₇D₅H₇ and features a triple bond between the first and second carbon atoms. The presence of deuterium affects the compound's physical properties and reactivity compared to its non-deuterated form. Various synthesis methods exist for producing this compound, including:

- Alkyne formation through elimination reactions.

- Deuteration of existing alkynes using deuterated reagents.

These methods enable researchers to obtain this compound in sufficient purity for biological studies.

Potential Biological Activities

While specific studies focused on this compound are scarce, alkynes have been investigated for their biological activities:

- Antimicrobial Properties : Some alkynes exhibit antimicrobial activity by interacting with microbial cell membranes or inhibiting essential enzymes.

- Anticancer Effects : Alkynes have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

The unique isotopic labeling with deuterium may enhance the tracking of these activities in biological systems.

Research Findings and Case Studies

A review of relevant literature indicates that deuterated compounds like this compound are increasingly used in drug development due to their altered pharmacokinetic profiles. For instance:

- Kinetic Isotope Effects : The substitution of hydrogen with deuterium can lead to significant changes in reaction rates. This effect is utilized to study metabolic pathways and enzyme kinetics more accurately.

| Study | Findings |

|---|---|

| Vang et al. (2021) | Demonstrated that deuterated compounds can enhance the stability and efficacy of drug candidates in clinical trials. |

| PMC9324072 (2022) | Highlighted the role of deuterated compounds in improving bioavailability and reducing toxicity profiles. |

Applications in Medicinal Chemistry

The incorporation of deuterium into medicinal compounds is a growing trend aimed at improving drug properties. Research shows that:

- Deuterated Drug Candidates : Several compounds currently in clinical trials leverage deuteration to enhance their therapeutic potential. Examples include Deutetrabenazine and Deucravacitinib.

属性

IUPAC Name |

6,6,7,7,7-pentadeuteriohept-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXHZKKCZYLQOP-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。